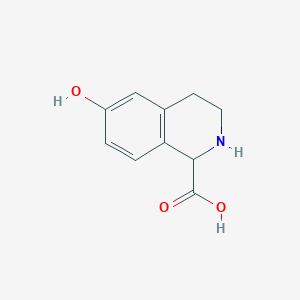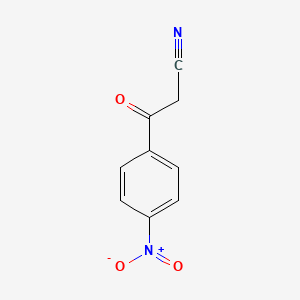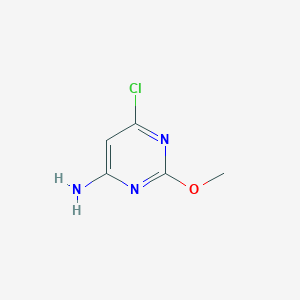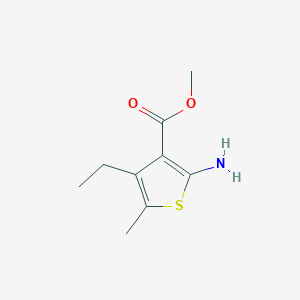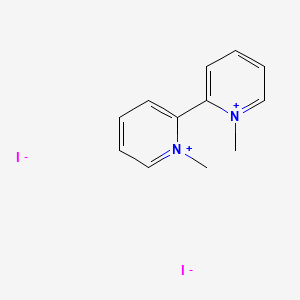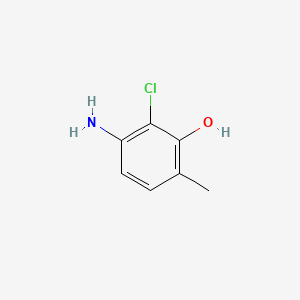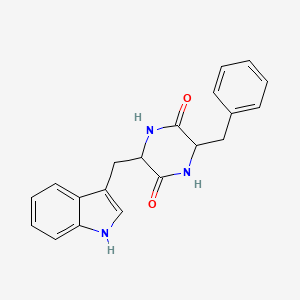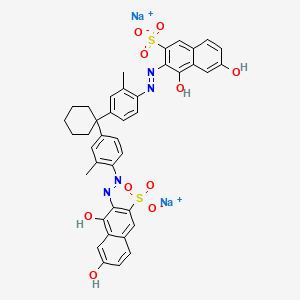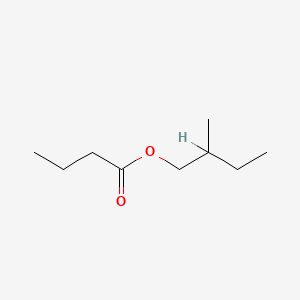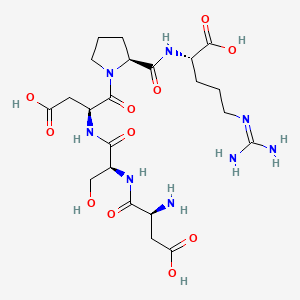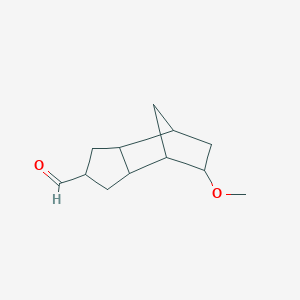
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt” is a chemical compound with the formula (C8H8.C4H2O3.Na)x . It is a polymer that is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula (C8H8.C4H2O3.Na)x . This indicates that it is a polymer made up of repeating units of 2,5-Furandione (C4H2O3), ethenylbenzene (C8H8), and sodium (Na).Physical And Chemical Properties Analysis
This compound appears as a solid or liquid . It is insoluble to soluble in water and is stable under normal conditions . The molecular weight is not specified .Wissenschaftliche Forschungsanwendungen
Application 1: Rare Earth Element Recovery from Acidic Extracts of Phosphate Mining Materials
- Summary of the Application : This substance is used in the extraction and recovery of rare earth elements (REEs) from acidic extracts of phosphate mining materials. The growing global demand for REEs has led to the investigation of nontraditional mining sources of these metals. Phosphate ore and phosphate mining wastes have been identified as possible alternative sources to REEs .
- Methods of Application or Experimental Procedures : REEs were extracted from Florida phosphate mining materials using mineral and organic acids. The REEs were then recovered at high efficiencies using a chelating polymer, 1-octadecene, polymer with 2,5-furandione, sodium salt .
- Results or Outcomes : At pH 1.5, the chelation polymer effectively bound nearly 100% of the rare earth elements extracted from the solids. Overall extraction and recovery yields were between 80% for gadolinium and 8% for praseodymium from amine tailings, between 70% for terbium and 7% for praseodymium from phosphogypsum, between 56% for scandium and 15% for praseodymium from phosphate rock, and between 77% for samarium and 31% for praseodymium from waste clay .
Application 4: Film-Forming Agent
- Summary of the Application : This substance is used as a film-forming agent in paints, inks, and coatings . It helps to form a continuous film on the surface when the paint or coating is applied, enhancing the appearance and durability of the finish .
- Methods of Application or Experimental Procedures : The substance is mixed with the paint, ink, or coating during the manufacturing process. When the paint or coating is applied to a surface, the substance helps to form a continuous, protective film .
- Results or Outcomes : The use of this substance as a film-forming agent improves the appearance and durability of the finish .
Application 5: Dispersing Agent in Pigments
- Summary of the Application : This substance is used as a dispersing agent in pigments . It helps to evenly distribute the pigment particles throughout the medium, improving the color and consistency of the paint, ink, or coating .
- Methods of Application or Experimental Procedures : The substance is mixed with the pigment and the medium during the manufacturing process. It helps to prevent the pigment particles from clumping together, ensuring a smooth and even color .
- Results or Outcomes : The use of this substance as a dispersing agent improves the color and consistency of the paint, ink, or coating .
Application 6: Emulsion Stabilizer in Personal Care Products
- Summary of the Application : This substance is used as an emulsion stabilizer in personal care products . Emulsion stabilizers help to maintain the consistency and stability of products by preventing the separation of ingredients that do not mix well together .
- Methods of Application or Experimental Procedures : The substance is added to the formulation of personal care products during the manufacturing process. It helps to keep the ingredients mixed together, ensuring a smooth and consistent product .
- Results or Outcomes : The use of this substance as an emulsion stabilizer improves the consistency and stability of personal care products .
Safety And Hazards
Zukünftige Richtungen
This compound is primarily used for research purposes . It’s also used as a film-forming agent, a non-metallic material, and an adhesive . In the polymer industry, it’s used as a film-forming agent and a dispersing agent in paints, inks, and coatings . Its future directions could involve further exploration of these applications and potentially discovering new ones.
Eigenschaften
CAS-Nummer |
68037-40-1 |
|---|---|
Produktname |
2,5-Furandione, polymer with ethenylbenzene, sulfonated, sodium salt |
Molekularformel |
C12H10NaO3+ |
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
sodium;furan-2,5-dione;styrene |
InChI |
InChI=1S/C8H8.C4H2O3.Na/c1-2-8-6-4-3-5-7-8;5-3-1-2-4(6)7-3;/h2-7H,1H2;1-2H;/q;;+1 |
InChI-Schlüssel |
AGYUYWQDVRLUBV-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Kanonische SMILES |
C=CC1=CC=CC=C1.C1=CC(=O)OC1=O.[Na+] |
Andere CAS-Nummern |
68037-40-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



